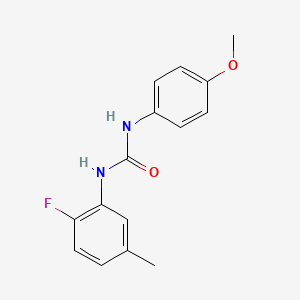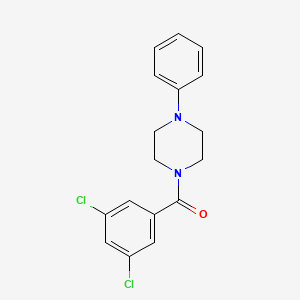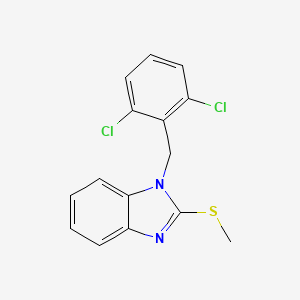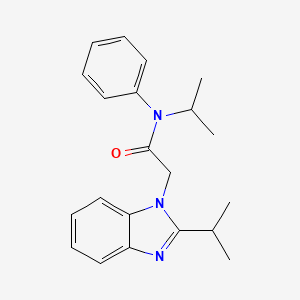
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as CBAQH, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds that have a hydrazone functional group (-NHN=). CBAQH has been found to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the inhibition of multiple signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. This compound targets the PI3K/Akt pathway by inhibiting the phosphorylation of Akt, which is a key regulator of cell survival and growth. It also inhibits the MAPK/ERK pathway by suppressing the phosphorylation of ERK, which is involved in cell proliferation and differentiation. Additionally, this compound inhibits the NF-κB pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related genes. Moreover, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-microbial effects by inhibiting the growth of a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it exhibits a range of pharmacological activities, making it a versatile compound for studying various diseases. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, it has not been extensively studied in vivo, and its toxicity profile is not well-established.
Direcciones Futuras
There are several future directions for the study of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. One potential direction is to optimize the synthesis method to improve the yield and bioavailability of this compound. Another direction is to conduct more in vivo studies to evaluate the efficacy and toxicity of this compound. Moreover, the development of this compound derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases. Lastly, the identification of new signaling pathways that are targeted by this compound could provide new insights into the molecular mechanisms of cancer and inflammation.
Métodos De Síntesis
The synthesis of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 4-chlorobenzaldehyde with 6-chloro-4-phenyl-2-quinazolinyl hydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reagents.
Aplicaciones Científicas De Investigación
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and liver cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB. Moreover, this compound has been shown to have anti-inflammatory and anti-microbial effects, making it a promising candidate for the treatment of infectious and inflammatory diseases.
Propiedades
IUPAC Name |
6-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4/c22-16-8-6-14(7-9-16)13-24-27-21-25-19-11-10-17(23)12-18(19)20(26-21)15-4-2-1-3-5-15/h1-13H,(H,25,26,27)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCEKAQHUXFIY-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)
![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)

![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)



![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
